![molecular formula C8H10S B14287505 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 136708-44-6](/img/structure/B14287505.png)
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene is a chemical compound with a unique bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields of research and industry. Its structure consists of a bicyclo[2.2.1]hepta-2,5-diene core with a methylsulfanyl group attached, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with methylsulfanyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where bicyclo[2.2.1]hepta-2,5-diene is treated with a methylsulfanyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method allows for efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted bicyclo[2.2.1]hepta-2,5-diene derivatives.
Applications De Recherche Scientifique
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic cycles . Additionally, its biological activity is thought to be mediated through its interaction with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Norbornadiene: A structurally similar compound without the methylsulfanyl group.
Bicyclo[2.2.1]hept-2-ene: Another related compound with a different substitution pattern.
5-Vinyl-2-norbornene: A compound with a vinyl group instead of a methylsulfanyl group.
Uniqueness
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
136708-44-6 |
|---|---|
Formule moléculaire |
C8H10S |
Poids moléculaire |
138.23 g/mol |
Nom IUPAC |
7-methylsulfanylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H10S/c1-9-8-6-2-3-7(8)5-4-6/h2-8H,1H3 |
Clé InChI |
WMJMBMGLARYTJN-UHFFFAOYSA-N |
SMILES canonique |
CSC1C2C=CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


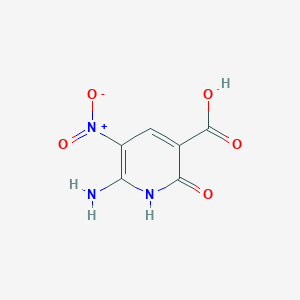
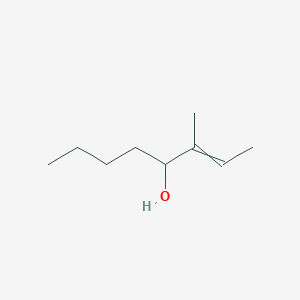
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
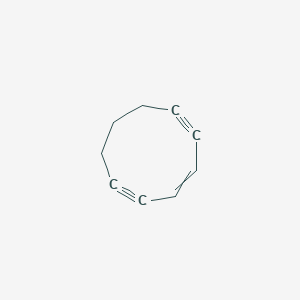
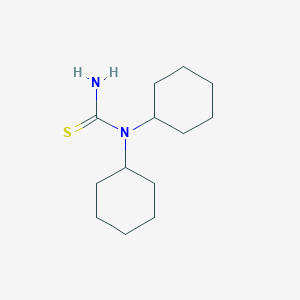
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
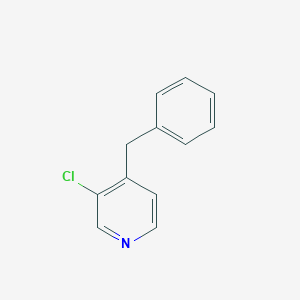
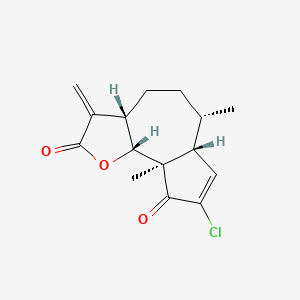
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
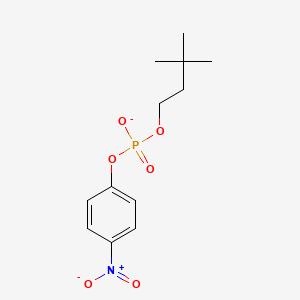
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)

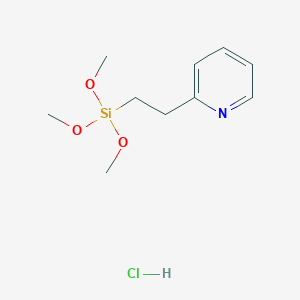
![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
